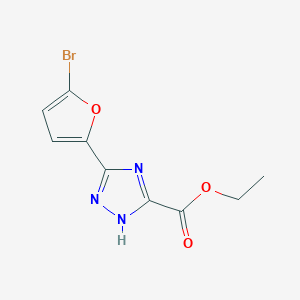

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 5-bromofuran-2-yl group and at position 5 with an ethyl ester moiety. The bromofuran substituent introduces both electron-withdrawing (Br) and electron-donating (furan oxygen) effects, which influence its physicochemical properties and biological interactions. This compound is structurally analogous to several pharmacologically active triazole derivatives, which are known for antimicrobial, antifungal, and plant growth-regulating activities .

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3O3 |

|---|---|

Molecular Weight |

286.08 g/mol |

IUPAC Name |

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H8BrN3O3/c1-2-15-9(14)8-11-7(12-13-8)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,12,13) |

InChI Key |

IVVCJVWTLPZWNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromofuran-2-Carbohydrazide

5-Bromofuran-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. The intermediate acyl chloride is then reacted with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at room temperature, yielding 5-bromofuran-2-carbohydrazide as a white crystalline solid.

Reaction Conditions:

Cyclocondensation with Ethyl Acetoacetate

The carbohydrazide is refluxed with ethyl acetoacetate in glacial acetic acid, facilitating hydrazone formation followed by cyclodehydration to construct the 1,2,4-triazole ring.

Optimized Parameters:

-

Molar Ratio: 1:1.2 (carbohydrazide:β-keto ester)

-

Catalyst: Acetic acid (10% v/v)

-

Temperature: 110°C

-

Duration: 6–8 hours

Mechanistic Insights:

-

Hydrazone Formation: The carbonyl group of ethyl acetoacetate reacts with the hydrazide’s amine, forming a hydrazone intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the adjacent nitrogen atom results in triazole ring closure, eliminating water.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

An alternative route employs Suzuki-Miyaura coupling to introduce the 5-bromofuran-2-yl moiety post-triazole formation. This method is advantageous for modular synthesis but requires pre-functionalized intermediates.

Preparation of 3-Bromo-1H-1,2,4-Triazole-5-Carboxylate

Ethyl 3-bromo-1H-1,2,4-triazole-5-carboxylate is synthesized via bromination of the parent triazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

Key Data:

Coupling with 5-Bromofuran-2-Ylboronic Acid

The brominated triazole undergoes palladium-catalyzed coupling with 5-bromofuran-2-ylboronic acid in a tetrahydrofuran (THF)/water mixture.

Optimized Conditions:

Challenges:

-

Limited commercial availability of 5-bromofuran-2-ylboronic acid necessitates in situ preparation via Miyaura borylation of 2,5-dibromofuran, which complicates scalability.

Regioselective Bromination of Furan Precursors

For substrates where the furan ring is introduced prior to triazole formation, regioselective bromination at the 5-position is critical. This approach leverages the inherent electronic properties of the furan ring.

Bromination of 2-Furyl-Substituted Triazoles

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate is treated with bromine (Br₂) in acetic acid at 40°C, achieving selective bromination at the furan’s 5-position.

Reaction Metrics:

Rationale:

The electron-donating effect of the triazole substituent directs electrophilic bromination to the furan’s β-position (C-5).

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

¹H NMR Analysis (DMSO-d₆)

-

δ 7.48 (d, J = 3.7 Hz): Furan H-3 proton.

-

δ 7.21 (d, J = 3.7 Hz): Furan H-4 proton.

-

δ 4.32 (q, J = 7.1 Hz): Ethyl ester CH₂.

-

δ 1.31 (t, J = 7.1 Hz): Ethyl ester CH₃.

¹³C NMR Analysis

-

δ 164.80: Ester carbonyl carbon.

-

δ 149.77: Triazole C-3.

-

δ 112.70: Furan C-5 bearing bromine.

IR Spectroscopy

-

ν = 2235 cm⁻¹: C≡N stretch (absent, confirming absence of nitrile byproducts).

-

ν = 1702 cm⁻¹: Ester C=O stretch.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, cyclocondensation is preferred due to fewer steps and lower catalyst costs. Critical parameters include:

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromofuran Moiety

The 5-bromofuran subunit serves as a primary site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the triazole and ester groups. Key reactions include:

Reaction Table 1: Substitutions at the 5-Bromofuran Position

These substitutions enable diversification of the furan ring for drug discovery applications . For example, amination reactions under palladium catalysis (e.g., with Rh₂(OPiv)₄) facilitate C–N bond formation .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

Metal Coordination

-

Forms complexes with transition metals (Cu²⁺, Zn²⁺) via N2 and N4 atoms, enhancing catalytic activity in cross-coupling reactions .

Cycloaddition Reactions

-

Undergoes Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming triazole-linked bioconjugates (reported for analogous triazoles) .

Ester Group Transformations

The ethyl ester undergoes classical carbonyl reactions:

Reaction Table 2: Ester Modifications

Notably, the amide derivative 25 demonstrated nanomolar inhibition of polyketide synthase TE domains in mycobacteria .

Cross-Coupling Reactions

The bromine atom enables palladium-mediated couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Xantphos ligand, 100°C) .

Biological Activity Modulation

Derivatives interact with biological targets via:

-

Hydrogen bonding : Triazole N–H and ester carbonyl groups bind to catalytic residues (e.g., Tyr1674 in Pks13 TE domain) .

-

Hydrophobic interactions : The dimethoxyphenyl group occupies hydrophobic pockets in enzyme active sites .

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity

-

Catalyst : Rhodium(II) complexes improve regioselectivity in cycloadditions

This compound’s versatility makes it invaluable for synthesizing pharmacologically active triazole-furan hybrids, particularly antimycobacterial agents . Future studies should explore photochemical reactions and flow chemistry adaptations.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate exhibits notable antimicrobial activity. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Mycobacterium tuberculosis. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia and acute lymphoblastic leukemia cells. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its cytotoxic effects .

Drug Development

The compound serves as a lead structure for the development of new therapeutic agents targeting infectious diseases and cancer. Its unique structural features allow for modifications that can improve potency and selectivity against specific biological targets. Researchers are actively exploring derivatives of this compound to optimize its pharmacological profile .

Structure-Activity Relationship Studies

The exploration of SAR is crucial for understanding how different substitutions on the triazole and furan rings affect biological activity. This knowledge aids in designing more effective compounds with reduced side effects. For instance, variations in the bromine substitution pattern or alterations in the carboxylate group have been systematically studied to assess their impact on efficacy against tuberculosis and cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom may enhance the compound’s binding affinity through halogen bonding .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 3 of the triazole ring significantly impacts solubility, lipophilicity, and stability. Key comparisons include:

*Calculated based on molecular formula C₉H₇BrN₄O₃.

Key Observations :

- Bromofuran substituents balance lipophilicity and polarity, making the target compound suitable for membrane penetration in biological systems .

- Pyridinyl and trifluoromethylphenyl derivatives exhibit contrasting solubility profiles, reflecting their applications in aqueous vs. lipid-rich environments .

Antimicrobial and Antifungal Activity

- Quinazolinone-Triazole Hybrids (): Compounds like 7q showed 100% inhibition of Xanthomonas oryzae and Xanthomonas citri at 100 µg/mL, attributed to the quinazolinone fragment enhancing DNA intercalation .

- 1,2,3-Triazole-Benzothiazepines () : Derivatives with 1H-1,2,3-triazole rings exhibited superior antifungal activity (e.g., 5a–5f against Candida albicans), highlighting the importance of triazole ring conformation .

Plant Growth Regulation

- N′-Aroyl-N-(1H-1,2,4-triazolyl)ureas () : Compounds with halogenated benzoyl groups (e.g., o-bromo substitution) showed growth-promoting activity comparable to auxins, suggesting the target compound’s bromofuran may similarly influence plant hormone pathways .

Biological Activity

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties.

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 286.08 g/mol

- CAS Number : 1342987-44-3

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various triazole derivatives, including this compound. In a comparative study involving several derivatives, it was found that compounds containing the triazole ring exhibited significant antibacterial activity against common bacterial strains such as Escherichia coli and Bacillus subtilis.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (e.g., 10a) | B. subtilis | 1.25 ± 0.60 µg/mL |

| This compound | E. coli | TBD |

| Penicillin | B. subtilis | 1 ± 1.50 µg/mL |

The exact MIC for this compound against E. coli remains to be determined (TBD), but preliminary findings suggest it may be comparable to established antibiotics .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Similar triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with structural similarities demonstrated cytotoxic effects on leukemia cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | CC (µM) |

|---|---|---|

| This compound | K562 (chronic myeloid leukemia) | TBD |

| Compound B (e.g., 11g) | CCRF-SB (acute lymphoblastic leukemia) | 13.6 ± 0.3 |

The CC values for this compound against K562 cells are yet to be reported but are anticipated to reveal its potential as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been investigated. A series of related triazoles were tested for their AChE inhibitory activity using Ellman's method.

Table 3: AChE Inhibition Data

| Compound | IC (µM) |

|---|---|

| This compound | TBD |

| Compound C (e.g., 10d) | 0.55 ± 1.00 |

Although specific IC values for this compound are not yet available, related compounds have shown significant inhibition of AChE .

Case Studies and Research Findings

In a recent study published in Molecules, researchers synthesized a range of triazole derivatives and evaluated their biological activities. The findings indicated that modifications in the substituents on the triazole ring could enhance antibacterial and anticancer activities significantly .

Another study highlighted the importance of structural variations in triazoles for optimizing their biological activities against specific targets . The ongoing research aims to further elucidate the mechanisms through which these compounds exert their effects.

Q & A

Basic: What synthetic methodologies are optimal for preparing ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate?

The compound can be synthesized via cycloaddition or nucleophilic substitution. For example, reacting 5-bromofuran-2-carbaldehyde with ethyl 1H-1,2,4-triazole-5-carboxylate derivatives under catalytic conditions (e.g., DMF/DMSO) yields the target compound. Hydrolysis of ester groups can be achieved using NaOH followed by acidification (HCl), as demonstrated for analogous triazole carboxylates . Key parameters include reaction time (2–6 hours), temperature (room temperature to 80°C), and solvent polarity, which influence regioselectivity and yield.

Basic: How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?

- 1H NMR : Peaks for the ethyl ester group (δ ≈ 4.5 ppm, q; 1.4 ppm, t) and bromofuran protons (δ ≈ 6.5–7.5 ppm, multiplet) are critical. The triazole proton typically appears as a singlet (δ ≈ 8.8 ppm) .

- LC-MS : A molecular ion peak [M+H]+ should align with the calculated molecular weight (e.g., m/z ≈ 313–315 for C₉H₇BrN₃O₃). Fragmentation patterns should confirm the bromofuran and triazole moieties .

Advanced: How can crystallographic refinement (e.g., SHELX) resolve ambiguities in the compound’s solid-state structure?

SHELXL is ideal for refining structures against high-resolution X-ray data. Challenges include modeling disorder in the bromofuran ring or triazole plane. Use anisotropic displacement parameters for Br atoms and apply restraints to planar groups. Validate results using R-factor convergence (<5%) and the Hirshfeld surface analysis to detect intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .

Advanced: What computational approaches (e.g., DFT, molecular docking) predict the compound’s bioactivity?

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic transitions (UV-Vis) .

- Docking : Target fungal histidine kinase (EC 2.7.13.3) using AutoDock Vina. The bromofuran and triazole groups show high binding affinity via π-π stacking and halogen bonding, as seen in analogs with antifungal activity .

Advanced: How should researchers address discrepancies in crystallographic data (e.g., polymorphism vs. experimental error)?

- Polymorphism : Compare unit cell parameters (a, b, c, β) across multiple datasets. Use Mercury software to overlay structures and identify conformational differences (e.g., furan ring puckering) .

- Error analysis : Validate data with checkCIF to flag outliers in bond lengths/angles. Re-refinement with alternative software (e.g., Olex2 vs. SHELXL) helps isolate systematic errors .

Advanced: What strategies optimize regioselectivity in functionalizing the triazole ring?

- Electrophilic substitution : Bromine or nitro groups preferentially attach at the triazole C4 position due to electron-withdrawing effects of the ester group.

- Nucleophilic attack : Use Grignard reagents to modify the ester moiety without disrupting the triazole core. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

Methodological: How to assess the compound’s stability under varying pH and temperature conditions?

- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal stability : Perform TGA/DSC to determine decomposition onset (>200°C typical for triazole esters). Store at −20°C in anhydrous DMSO to prevent hydrolysis .

Methodological: How to analyze the compound’s solubility profile for in vitro assays?

Use the shake-flask method: Saturate aqueous/organic solvents (e.g., PBS, DMSO) with the compound, filter, and quantify via UV spectroscopy (λ ≈ 270 nm). LogP values (calculated via ChemDraw) predict membrane permeability, with optimal ranges between 1.5–3.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.